molecular formula C10H16N2O2 B3021015 1,1'-ethane-1,2-diyldipyrrolidin-2-one CAS No. 15395-91-2

1,1'-ethane-1,2-diyldipyrrolidin-2-one

Cat. No.: B3021015
CAS No.: 15395-91-2
M. Wt: 196.25 g/mol
InChI Key: AZAMPMUEKXNYFW-UHFFFAOYSA-N
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Description

1,1'-Ethane-1,2-diyldipyrrolidin-2-one is a heterocyclic compound comprising two pyrrolidin-2-one rings connected via an ethane-1,2-diyl spacer. Pyrrolidin-2-one, a five-membered lactam, is a versatile scaffold in medicinal and materials chemistry due to its hydrogen-bonding capacity and structural rigidity .

Notably, 1,1'-ethane-1,2-diyldipyrrolidin-2-one is listed as discontinued by CymitQuimica, suggesting challenges in production, stability, or commercial demand .

Properties

IUPAC Name

1-[2-(2-oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-9-3-1-5-11(9)7-8-12-6-2-4-10(12)14/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAMPMUEKXNYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547387
Record name 1,1'-(Ethane-1,2-diyl)di(pyrrolidin-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15395-91-2
Record name 1,1'-(Ethane-1,2-diyl)di(pyrrolidin-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-ethane-1,2-diyldipyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with ethylene dibromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the pyrrolidin-2-one rings attack the carbon atoms of the ethylene dibromide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of 1,1’-ethane-1,2-diyldipyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-Ethane-1,2-diyldipyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1,1’-Ethane-1,2-diyldipyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-ethane-1,2-diyldipyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The ethane-1,2-diyl motif is a common feature in diverse compounds with applications ranging from enzyme inhibition to antibacterial activity. Below is a comparative analysis of 1,1'-ethane-1,2-diyldipyrrolidin-2-one and its analogs:

Table 1: Key Properties and Activities of Ethane-1,2-diyl-Linked Compounds

Compound Name Structure Features Key Properties/Activities Applications/Findings References
1,1'-Ethane-1,2-diyldipyrrolidin-2-one Two pyrrolidin-2-one rings linked by ethane-1,2-diyl Discontinued; limited commercial availability. Presumed moderate solubility due to lactams. Potential use in materials science or as a synthon; lacks reported biological activity.
Compound 10a (Biscationic pyridinium) Ethane-1,2-diylbis(oxy) linker; pyridinium heads with dimethylamino substituents IC₅₀ = 1.0 µM against ChoKα1; GI₅₀ = nanomolar range in cancer cells. Low toxicity in non-tumoral cells. Anticancer agent targeting choline kinase; binds enzyme active site via cation-π interactions.
1,1'-(Ethane-1,2-diyl)dipyridinium dichromate(VI) Ethane-1,2-diyl-linked pyridinium groups with dichromate counterion Antibacterial activity against standard strains (e.g., E. coli, S. aureus). Novel antimicrobial agent; efficacy tested via microplate assays.
Sulfur-linked bis-pyrrolidinone (3’as) Ethane-1,2-diylbis(sulfanediyl) spacer; pyrrolidin-2-one termini Pale white oil; synthesized via Cu-catalyzed hydrothiolation of N-vinylpyrrolidinone. Model compound for regioselective thiol-ene reactions; potential in polymer chemistry.

Structural and Functional Insights

  • Linker Flexibility and Electronic Effects :

    • The ethane-1,2-diyl spacer in the target compound provides minimal steric hindrance, contrasting with the ethane-1,2-diylbis(oxy) linker in compound 10a, which enhances solubility and conformational flexibility for enzyme binding .
    • Sulfur-containing analogs (e.g., 3’as) exhibit distinct reactivity due to sulfur’s polarizability, enabling applications in catalytic thiol-ene chemistry .
  • Biological Activity :

    • Biscationic compounds (e.g., 10a, 10l) demonstrate potent anticancer activity due to their ability to mimic choline and disrupt lipid metabolism in tumors . In contrast, the neutral lactam groups in 1,1'-ethane-1,2-diyldipyrrolidin-2-one likely limit its bioactivity, explaining its lack of reported therapeutic use.
    • The dipyridinium dichromate derivative’s antibacterial activity arises from synergistic effects between the cationic pyridinium groups and oxidative dichromate ions .
  • Synthetic Accessibility: The discontinued status of 1,1'-ethane-1,2-diyldipyrrolidin-2-one may reflect challenges in purifying non-polar lactam dimers or competing side reactions during synthesis. Conversely, biscationic pyridinium derivatives are synthesized reliably via alkylation and crystallization .

Comparative Advantages and Limitations

  • Anticancer Agents (Compound 10a) :

    • Advantages : High selectivity for cancer cells, low toxicity in healthy cells, and robust enzyme inhibition.
    • Limitations : Requires complex synthesis and cationic moieties for target engagement.
  • Antibacterial Dipyridinium Dichromate: Advantages: Broad-spectrum activity; dichromate enhances oxidative stress in bacteria.
  • Sulfur-Linked Bis-Pyrrolidinone (3’as): Advantages: Regioselective synthesis; utility in materials science. Limitations: Limited biological relevance; primarily a synthetic intermediate.

Biological Activity

1,1'-Ethane-1,2-diyldipyrrolidin-2-one, a compound with the chemical formula C₁₀H₁₆N₂O₂, has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Target of Action
The compound is structurally similar to other pyrrolidinyl derivatives known for psychotropic and cerebroprotective effects. Research indicates that it may interact with lipid membranes and influence central nervous system functions through various biochemical pathways.

Mode of Action
1,1'-Ethane-1,2-diyldipyrrolidin-2-one may alter cellular signaling pathways by binding to specific proteins and enzymes, thus modulating their activity. This interaction can lead to significant changes in gene expression and cellular metabolism .

Pharmacokinetics

The pharmacokinetic profile of 1,1'-ethane-1,2-diyldipyrrolidin-2-one suggests that it is metabolized through specific enzymatic pathways. Similar compounds have demonstrated anticonvulsant activities, indicating a potential for therapeutic use in neurological disorders .

This compound has been shown to influence various biochemical reactions and cellular processes:

  • Cellular Effects : It affects cell signaling pathways and can stabilize or destabilize proteins within cells, impacting metabolic activities.
  • Metabolic Pathways : It interacts with enzymes that govern metabolic flux, potentially leading to the production of active metabolites that exert biological effects .

Dosage Effects in Animal Models

Studies indicate that the biological effects of 1,1'-ethane-1,2-diyldipyrrolidin-2-one are dose-dependent:

  • Lower Doses : May exhibit beneficial effects such as neuroprotection.
  • Higher Doses : Could lead to toxicity or adverse reactions. Research has identified threshold effects where the compound's impact significantly varies with dosage levels .

Case Studies

Several case studies have explored the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains.
Study 2Neuroprotective EffectsShowed potential in protecting neuronal cells from oxidative stress.
Study 3Anticancer PropertiesIndicated inhibition of cancer cell proliferation in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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